
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol is a chemical compound with the molecular formula C7H14Cl2O5S2 and a molecular weight of 313.22 g/mol . This compound is known for its unique structure, which includes two chloroethyl sulfonyl groups attached to a propanol backbone. It is used in various scientific research applications due to its reactivity and functional properties.
Wissenschaftliche Forschungsanwendungen
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol typically involves the reaction of 1,3-propanediol with 2-chloroethyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The sulfonyl groups can be reduced under specific conditions to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce ketones, aldehydes, or sulfides .
Wirkmechanismus
The mechanism of action of 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol involves its ability to form covalent bonds with nucleophilic sites in target molecules. The chloroethyl groups can undergo nucleophilic substitution reactions, leading to the formation of stable sulfonyl derivatives. These interactions can affect the function of biological molecules, such as proteins and enzymes, by modifying their structure and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis((2-chloroethyl)sulfonyl)propane: Similar structure but lacks the hydroxyl group.
1,3-Bis((2-chloroethyl)sulfonyl)butane: Similar structure with an extended carbon chain.
1,3-Bis((2-chloroethyl)sulfonyl)ethane: Similar structure with a shorter carbon chain.
Uniqueness
1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol is unique due to the presence of both chloroethyl sulfonyl groups and a hydroxyl group. This combination allows for a wider range of chemical reactions and applications compared to similar compounds. The hydroxyl group provides additional reactivity, making it a versatile reagent in organic synthesis and other scientific research applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Bis((2-chloroethyl)sulfonyl)propan-2-ol involves the reaction of 2-chloroethanesulfonyl chloride with 1,3-propanediol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloroethanesulfonyl chloride", "1,3-propanediol", "Base (e.g. triethylamine)" ], "Reaction": [ "Add 2-chloroethanesulfonyl chloride dropwise to a solution of 1,3-propanediol in anhydrous dichloromethane at 0°C under nitrogen atmosphere.", "Add a base (e.g. triethylamine) to the reaction mixture and stir for several hours at room temperature.", "Extract the product with dichloromethane and wash with water and brine.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product." ] } | |
CAS-Nummer |
67006-35-3 |
Molekularformel |
C7H14Cl2O5S2 |
Molekulargewicht |
313.2 g/mol |
IUPAC-Name |
1,3-bis(2-chloroethylsulfonyl)propan-1-ol |
InChI |
InChI=1S/C7H14Cl2O5S2/c8-2-5-15(11,12)4-1-7(10)16(13,14)6-3-9/h7,10H,1-6H2 |
InChI-Schlüssel |
YPKLASYHNLGXQO-UHFFFAOYSA-N |
SMILES |
C(CCl)S(=O)(=O)CC(CS(=O)(=O)CCCl)O |
Kanonische SMILES |
C(CS(=O)(=O)CCCl)C(O)S(=O)(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


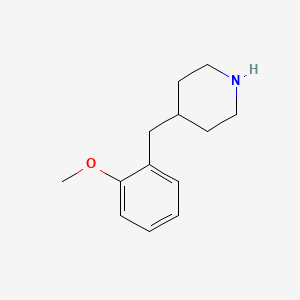
![Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1365693.png)
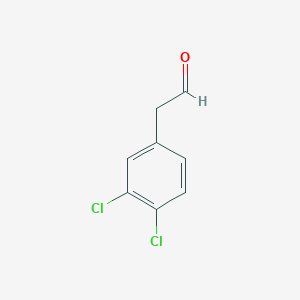

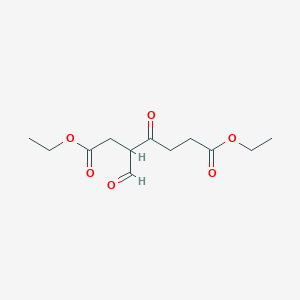
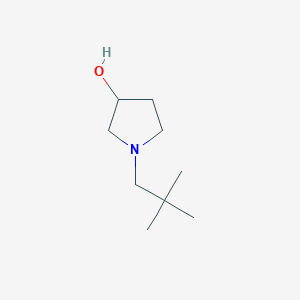
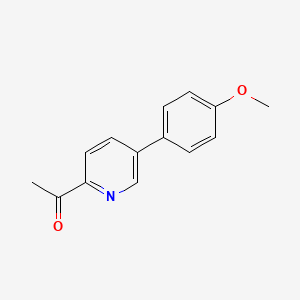
![6-bromo-3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1365706.png)

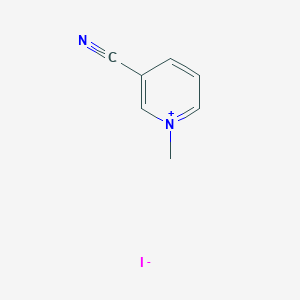

![2-[[[2-(4-Bromo-3-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365725.png)


